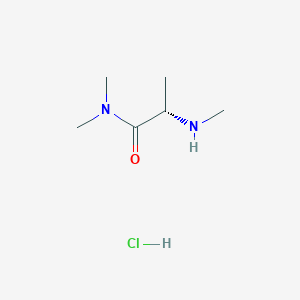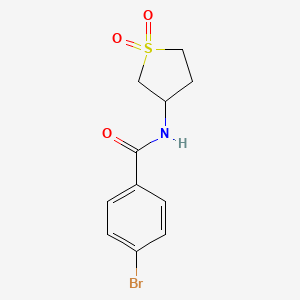![molecular formula C20H23ClN2O5S B2381586 Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1329858-02-7](/img/structure/B2381586.png)
Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains a benzo[d][1,3]dioxol-5-yl group, which is a common motif in many natural products and pharmaceuticals . It also contains a tetrahydrothieno[2,3-c]pyridine group, which is a type of heterocyclic compound. The presence of these groups could suggest potential biological activity, but without specific studies on this compound, it’s hard to say for certain.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined through techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Scientific Research Applications
Nucleophilic Replacement Reactions and Synthesis of Derivatives
Research into nucleophilic replacement reactions of sulphonates has led to the transformation of 2-amino-2-deoxy-D-glucose into derivatives with potential biological applications. For instance, the synthesis process involving displacement reactions with sodium benzoate and subsequent transformations showcases the versatility of such compounds in creating biologically active derivatives (Hill & Hough, 1968).
Phosphine-Catalyzed Annulation for Tetrahydropyridines
The use of phosphine catalysis in [4 + 2] annulation reactions has been explored to synthesize highly functionalized tetrahydropyridines. This method demonstrates the potential for constructing complex pyridine derivatives, which could be foundational for developing new therapeutic agents (Zhu, Lan, & Kwon, 2003).
Inhibition of Acyl-CoA:Cholesterol O-Acyltransferase-1
Compounds structurally related to the query have been identified as potent inhibitors of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT-1), highlighting their potential in treating diseases involving ACAT-1 overexpression. Such research underscores the therapeutic applications of complex organic molecules in addressing challenging medical conditions (Shibuya et al., 2018).
Synthesis of Pyridothienopyrimidines
The synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates and their reactions have been studied, revealing methods to produce derivatives with various biological activities. These synthetic pathways offer insights into the versatility of pyridine and thiophene derivatives in medicinal chemistry (Medvedeva et al., 2010).
Potential Anti-inflammatory Agents
The synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate as part of research targeting novel anti-inflammatory agents demonstrates the ongoing search for new therapeutic compounds. This work highlights the potential of structurally complex molecules in developing treatments for inflammation-related disorders (Moloney, 2001).
Properties
IUPAC Name |
methyl 2-[[2-(1,3-benzodioxol-5-yl)acetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S.ClH/c1-3-22-7-6-13-16(10-22)28-19(18(13)20(24)25-2)21-17(23)9-12-4-5-14-15(8-12)27-11-26-14;/h4-5,8H,3,6-7,9-11H2,1-2H3,(H,21,23);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIRCOKWAALVHQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)CC3=CC4=C(C=C3)OCO4.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-fluoro-2-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2381517.png)

![2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(4-phenylbutan-2-yl)acetamide](/img/structure/B2381519.png)
![2-(2-Ethoxyethyl)-6-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2381520.png)


![N-(6-methylbenzo[d]thiazol-2-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2381525.png)

